5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde typically involves the reaction of 5-(Hydroxymethyl)furfural with morpholine under specific conditions. The reaction is carried out in methanol, and the product is obtained in high yields . The reaction conditions include refluxing the mixture in methanol in the presence of sodium methylate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . Additionally, the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Morpholin-4-yl)furan-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholinyl groups, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C10H13NO4 |
---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
5-[2-(hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-6-8-1-2-10(15-8)11-3-4-14-9(5-11)7-13/h1-2,6,9,13H,3-5,7H2 |
InChI-Schlüssel |
TYKCTDPFASLKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C2=CC=C(O2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.